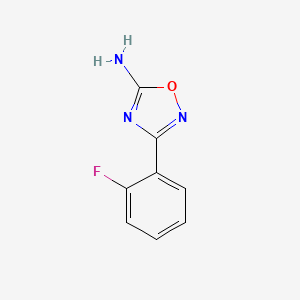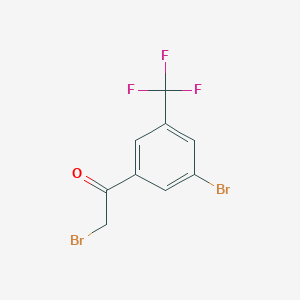
(1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-5-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-5-yl)ethanamine: is a synthetic compound characterized by the presence of a trifluoromethyl group attached to an indole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-5-yl)ethanamine typically involves the introduction of the trifluoromethyl group to the indole ring. One common method is the reaction of 2-methylindole with a trifluoromethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-5-yl)ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, contributing to its overall efficacy.
類似化合物との比較
- (1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanamine
- (1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-6-yl)ethanamine
- (1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-7-yl)ethanamine
Comparison: Compared to similar compounds, (1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-5-yl)ethanamine is unique due to the specific position of the trifluoromethyl group on the indole ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H11F3N2 |
|---|---|
分子量 |
228.21 g/mol |
IUPAC名 |
(1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-5-yl)ethanamine |
InChI |
InChI=1S/C11H11F3N2/c1-6-4-8-5-7(2-3-9(8)16-6)10(15)11(12,13)14/h2-5,10,16H,15H2,1H3/t10-/m0/s1 |
InChIキー |
GHWVLJHSQRMLPY-JTQLQIEISA-N |
異性体SMILES |
CC1=CC2=C(N1)C=CC(=C2)[C@@H](C(F)(F)F)N |
正規SMILES |
CC1=CC2=C(N1)C=CC(=C2)C(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



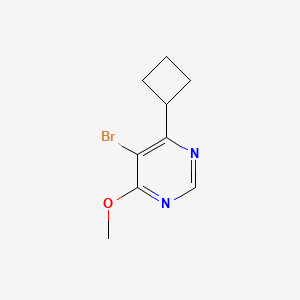

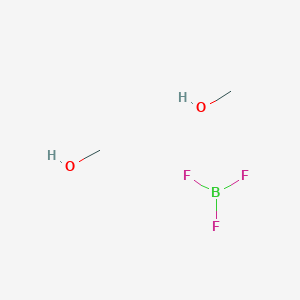
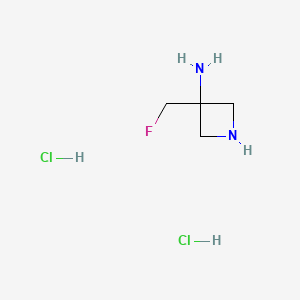
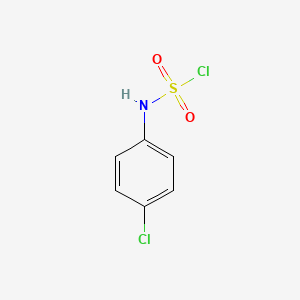
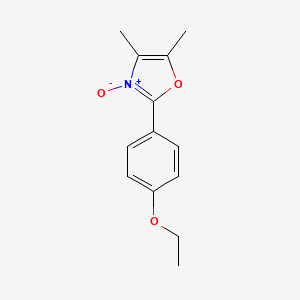


![3-[6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy-N,N-dimethylpropan-1-amine](/img/structure/B13906657.png)

